molecular formula C20H20N4OS B260811 N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B260811
M. Wt: 364.5 g/mol
InChI Key: FOKQWXXINLDEJT-UHFFFAOYSA-N
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Description

N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a molecular formula of C20H20N4OS and a molecular weight of 364.5 g/mol. This compound is characterized by its unique structure, which includes a cyano group, a thienyl ring, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps. One common method includes the cyanoacetylation of amines, where cyanoacetamides are reacted with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions . This reaction yields thiophene derivatives, which are further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thienyl ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Scientific Research Applications

N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(2,5-dichlorophenoxy)acetamide
  • N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

These compounds share structural similarities but differ in their functional groups and overall molecular structure, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H20N4OS/c1-4-5-14-6-8-15(9-7-14)18-13(2)26-20(16(18)12-21)23-19(25)17-10-11-22-24(17)3/h6-11H,4-5H2,1-3H3,(H,23,25)

InChI Key

FOKQWXXINLDEJT-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NN3C)C

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NN3C)C

Origin of Product

United States

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